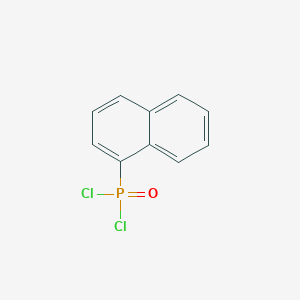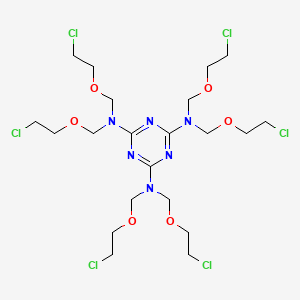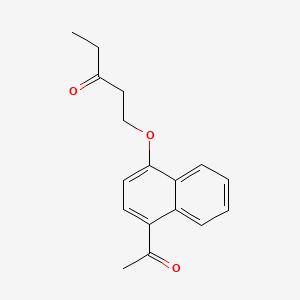
Trimethyltrivinylcyclotrisilazane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyltrivinylcyclotrisilazane, also known as 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane, is a chemical compound with the molecular formula C9H21N3Si3. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its unique structure, which includes three silicon atoms bonded to nitrogen and carbon atoms, forming a cyclic structure .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyltrivinylcyclotrisilazane can be synthesized through several methods. One common method involves the reaction of trichlorosilane with ammonia in the presence of a catalyst. The reaction typically occurs at elevated temperatures and results in the formation of the desired cyclic silazane compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of specialized reactors and controlled environments to ensure high purity and yield. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trimethyltrivinylcyclotrisilazane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The vinyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and substituted silazanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Trimethyltrivinylcyclotrisilazane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of trimethyltrivinylcyclotrisilazane involves its interaction with various molecular targets. The compound can form stable bonds with other molecules, leading to the formation of complex structures. These interactions are facilitated by the presence of silicon and nitrogen atoms in the compound, which can participate in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Hexamethyldisilazane: Another silazane compound with similar properties but different structural features.
Trimethylsilylacetylene: A compound with similar reactivity but different applications.
Hexamethylcyclotrisilazane: A cyclic silazane with different substituents.
Uniqueness
Trimethyltrivinylcyclotrisilazane is unique due to its combination of vinyl and methyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its cyclic structure also contributes to its stability and makes it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C9H19N3Si3 |
|---|---|
Peso molecular |
253.52 g/mol |
InChI |
InChI=1S/C9H19N3Si3/c1-7-12-14(5,6)11(4)13-10-15(12,8-2)9-3/h7-10H,1-3H2,4-6H3 |
Clave InChI |
KNLJAUIHCQAYAE-UHFFFAOYSA-N |
SMILES canónico |
CN1[Si]N[Si](N([Si]1(C)C)C=C)(C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


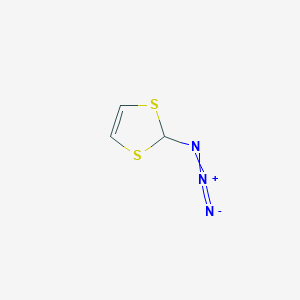
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
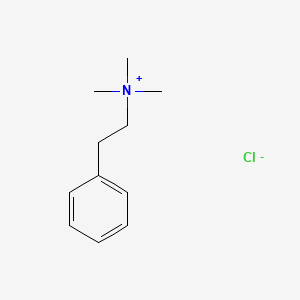
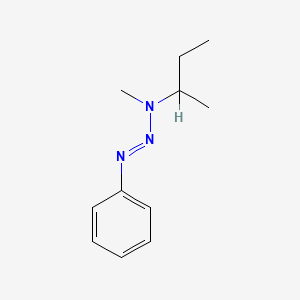



![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
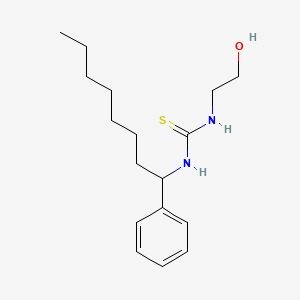
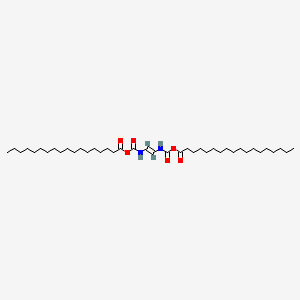
![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
